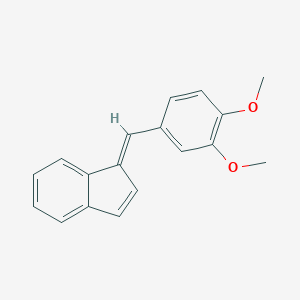
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole, commonly known as MADMI, is a synthetic indole derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a member of the synthetic cannabinoids family and is closely related to JWH-018, a well-known synthetic cannabinoid.
Mécanisme D'action
MADMI acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of the CB1 receptor by MADMI leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in the characteristic effects of synthetic cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
MADMI has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues. MADMI has also been shown to have a high binding affinity for CB1 receptors, which may contribute to its potent pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MADMI is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for investigating the pharmacology of synthetic cannabinoids. However, MADMI is also highly lipophilic and has a long half-life, which may complicate its use in laboratory experiments. Additionally, the synthesis of MADMI requires the use of hazardous chemicals and should only be performed by experienced chemists.
Orientations Futures
There are several potential future directions for research on MADMI. One area of interest is the development of new pain-relieving drugs based on the analgesic properties of MADMI. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and peripheral tissues, which may have implications for the development of new drugs for the treatment of neurological disorders. Additionally, there is a need for further research on the pharmacology and toxicology of synthetic cannabinoids, including MADMI, to better understand their potential risks and benefits.
Méthodes De Synthèse
The synthesis of MADMI involves the reaction of 4-methylacetophenone with 2-methylindole in the presence of a Lewis acid catalyst. The resulting product is then acetylated and methylated to obtain MADMI. Although the synthesis of MADMI is relatively straightforward, it requires careful handling of hazardous chemicals and should only be performed by experienced chemists.
Applications De Recherche Scientifique
MADMI has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and forensic science. In medicine, MADMI has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. In pharmacology, MADMI has been used as a reference compound for the development of new synthetic cannabinoids and to investigate the mechanism of action of these compounds. In forensic science, MADMI has been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Propriétés
Formule moléculaire |
C21H21NO3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[3-acetyl-5-methoxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C21H21NO3/c1-12-6-8-16(9-7-12)22-13(2)21(15(4)24)18-11-20(25-5)17(14(3)23)10-19(18)22/h6-11H,1-5H3 |
Clé InChI |
QZLBRQYKQNHCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)
